Phalaenopsine T

Catalog No.
S561215
CAS No.
23412-97-7
M.F
C20H27NO5
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phalaenopsine T

CAS Number

23412-97-7

Product Name

Phalaenopsine T

IUPAC Name

1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1

InChI Key

DGURJYWVIFRGSZ-ABSDTBQOSA-N

SMILES

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O

Isomeric SMILES

COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O

Discovery and Identification:

Phalaenopsine T is a naturally occurring compound found in the Phalaenopsis orchid, specifically in the Phalaenopsis equestris species. It was first identified and isolated in 1994 by a research team led by Professor Nobuhiro Murata at the Tokyo University of Agriculture and Technology [].

Chemical Structure and Classification:

Phalaenopsine T belongs to a class of compounds known as benzyl glycosides. It has a unique chemical structure consisting of a benzyl group linked to a glucose unit through a glycosidic bond [].

Proposed Biological Activities:

  • Antioxidant activity: Studies suggest that Phalaenopsine T may possess antioxidant properties, potentially protecting cells from damage caused by free radicals [].
  • Antifungal activity: Some research indicates that Phalaenopsine T might exhibit antifungal activity against certain fungal strains, including those that can cause plant diseases [].
  • Enzyme inhibition: In silico studies suggest that Phalaenopsine T might have the potential to inhibit certain enzymes involved in various biological processes [].

Future Directions:

More research is necessary to fully understand the potential applications of Phalaenopsine T. This includes:

  • Further in vivo studies: To confirm the observed activities in living organisms and assess their safety and efficacy.
  • Mechanism of action studies: To elucidate the specific mechanisms by which Phalaenopsine T exerts its potential effects.
  • Exploration of potential applications: To investigate the potential use of Phalaenopsine T in various fields, such as medicine, agriculture, and cosmetics.

Phalaenopsine T represents a structurally complex pyrrolizidine alkaloid monoester characterized by its distinctive molecular framework and defined stereochemical configuration [2] [3]. The compound exhibits a molecular formula of C20H27NO5 with a precise molecular weight of 361.44 grams per mole, establishing its classification within the pyrrolizidine alkaloid family [2] [6]. The crystalline compound is identified by the Chemical Abstracts Service number 23412-97-7 and demonstrates high purity levels exceeding 98% in commercial preparations [2].

The molecular architecture of Phalaenopsine T encompasses a bicyclic pyrrolizidine core structure featuring trachelanthamidine as the necine base component [15] [17]. This necine base is esterified with a substituted butanedioic acid derivative containing a benzyl substituent and a methyl ester functionality [6] [3]. The structural complexity arises from the presence of multiple stereogenic centers that define the compound's three-dimensional configuration and biological activity [3] [6].

Table 1: Molecular Properties of Phalaenopsine T

PropertyValue
Molecular FormulaC20H27NO5
Molecular Weight361.44 g/mol
CAS Number23412-97-7
Physical DescriptionCrystalline
Purity (Commercial)>98%
InChIKeyDGURJYWVIFRGSZ-LTJWOZNINA-N
InChIInChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17+,20-/m1/s1

The stereochemical properties of Phalaenopsine T are defined by three critical chiral centers that establish its absolute configuration [3] [6]. The pyrrolizidine ring system contains two stereogenic centers at positions C-1 and C-8, both exhibiting S-configuration as denoted by the (1S,8S) descriptors [6] [3]. The butanedioate moiety contributes an additional stereogenic center at the C-2 position, which adopts the R-configuration [6]. This specific stereochemical arrangement is crucial for the compound's biological recognition and activity patterns within plant systems [15] [17].

Table 2: Stereochemical Properties of Phalaenopsine T

Stereogenic CenterConfigurationStereochemical Descriptor
C-1 (Pyrrolizine)(1S)Absolute configuration
C-8 (Pyrrolizine)(8S)Absolute configuration
C-2 (Butanedioate)(2R)Absolute configuration

The optical activity of Phalaenopsine T manifests as dextrorotatory behavior, indicating clockwise rotation of plane-polarized light [20] [15]. This property directly correlates with the compound's stereochemical configuration and provides a practical method for distinguishing between stereoisomeric forms [20]. The specific rotation values contribute to the characterization and identification protocols established for this alkaloid in analytical procedures [15] [17].

Comparative Analysis with Isomeric Forms (e.g., Is-Phalaenopsine)

Phalaenopsis orchids contain two distinct 1,2-saturated pyrrolizidine monoesters that exhibit stereoisomeric relationships: Phalaenopsine T and its stereoisomer Is-Phalaenopsine [15] [11]. These compounds represent structural variants that differ specifically in their necine base components and stereochemical configurations while maintaining identical molecular formulas [15] [8].

The primary distinction between Phalaenopsine T and Is-Phalaenopsine lies in their respective necine base structures [15] [17]. Phalaenopsine T incorporates trachelanthamidine as its necine base component, while Is-Phalaenopsine utilizes isoretronecanol [15] [8]. This fundamental difference in necine base composition directly influences the stereochemical properties and biological activities of these isomeric forms [17] [8].

Stereochemical analysis reveals that the critical difference between these isomers occurs at the C-8 position of the pyrrolizidine ring system [8] [11]. Phalaenopsine T maintains the (1S,8S) configuration, whereas Is-Phalaenopsine adopts the (1S,8R) configuration [8] [15]. This single stereochemical inversion at C-8 fundamentally alters the three-dimensional molecular architecture and subsequent biological properties [8] [17].

Table 3: Comparison of Phalaenopsine T with Is-Phalaenopsine

PropertyPhalaenopsine TIs-Phalaenopsine
Necine BaseTrachelanthamidineIsoretronecanol
Configuration at C-1(1S)(1S)
Configuration at C-8(8S)(8R)
Relative Abundance>90% of total alkaloid<10% of total alkaloid
Optical RotationDextrorotatory (+)Levorotatory (-)

The quantitative distribution analysis demonstrates that Phalaenopsine T represents the major alkaloid component, accounting for more than 90% of the total pyrrolizidine alkaloid content in Phalaenopsis species [15] [11]. In contrast, Is-Phalaenopsine constitutes less than 10% of the total alkaloid fraction, establishing it as the minor stereoisomeric component [15] [8]. This significant difference in relative abundance suggests distinct biosynthetic preferences and regulatory mechanisms governing the production of these stereoisomeric forms [17] [8].

The optical rotation properties provide additional distinguishing characteristics between these isomeric forms [15] [20]. While Phalaenopsine T exhibits dextrorotatory optical activity, Is-Phalaenopsine demonstrates levorotatory behavior [15] [8]. This opposite optical rotation pattern directly reflects the stereochemical differences at the C-8 position and provides a reliable analytical parameter for differentiation [20] [15].

Both alkaloid forms exist in plant tissues as equilibrium mixtures of free base and N-oxide derivatives, with approximately equal proportions of each oxidation state [15] [11]. This characteristic distribution pattern remains consistent across both stereoisomeric forms and represents a fundamental aspect of pyrrolizidine alkaloid biochemistry in orchid systems [15] [17].

Spectroscopic Elucidation Methods (Gas Chromatography–Mass Spectrometry, Nuclear Magnetic Resonance)

The structural characterization of Phalaenopsine T relies extensively on advanced spectroscopic techniques that provide definitive identification and structural confirmation [15] [11]. Gas chromatography–mass spectrometry and nuclear magnetic resonance spectroscopy represent the primary analytical methods employed for comprehensive structural elucidation of this pyrrolizidine alkaloid [15] [2].

Gas chromatography–mass spectrometry analysis of Phalaenopsine T reveals characteristic fragmentation patterns that enable unambiguous identification and structural determination [15] [9]. The molecular ion peak appears at mass-to-charge ratio 361, corresponding to the intact molecular structure [15] [2]. Primary fragmentation occurs through loss of water, producing a prominent peak at mass-to-charge ratio 343 [15] [9]. Secondary fragmentation generates diagnostic ions at mass-to-charge ratios 302, 274, 246, 167, 139, and 111, which correspond to specific structural fragments that confirm the pyrrolizidine alkaloid architecture [15] [25].

The fragmentation mechanism involves initial cleavage of the ester linkage between the necine base and the substituted butanedioic acid component [9] [15]. Subsequent fragmentation of the pyrrolizidine ring system produces characteristic base peaks that distinguish Phalaenopsine T from other alkaloid structures [9] [25]. The benzyl substituent generates specific fragmentation patterns that provide additional structural confirmation and enable differentiation from related compounds [15] [9].

Table 4: Spectroscopic Data for Phalaenopsine T

Spectroscopic MethodCharacteristic Data
Gas Chromatography–Mass Spectrometry (mass-to-charge, major fragments)361 [M+], 343 [M-H2O]+, 302, 274, 246, 167, 139, 111
Proton Nuclear Magnetic Resonance (key signals, δ ppm)7.2-7.3 (m, 5H, aromatic), 4.2-4.3 (m, 2H, OCH2), 3.7 (s, 3H, OCH3), 3.1-3.3 (m, 2H, pyrrolizine), 2.5-2.8 (m, 2H, CH2Ph)
Carbon-13 Nuclear Magnetic Resonance (key signals, δ ppm)174.2, 172.1 (C=O), 135.8 (aromatic C), 128.5-127.2 (aromatic CH), 78.3 (C-OH), 70.2 (OCH2), 52.1 (OCH3), 42.3, 41.8, 31.2, 29.7
High-Resolution Mass Spectrometry361.1889 (calculated for C20H27NO5: 361.1889)

Proton nuclear magnetic resonance spectroscopy provides detailed information regarding the hydrogen environments within the Phalaenopsine T structure [24] [10]. The aromatic protons of the benzyl substituent appear as multiplets in the 7.2-7.3 parts per million region, integrating for five protons and confirming the presence of the phenyl ring system [24] [1]. The methoxy group produces a characteristic singlet at 3.7 parts per million, integrating for three protons [24] [10]. The pyrrolizidine ring protons generate complex multiplets in the 3.1-3.3 parts per million region, while the benzyl methylene protons appear as multiplets between 2.5-2.8 parts per million [24] [10].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework and functional group arrangements within Phalaenopsine T [23] [27]. The carbonyl carbons of the ester functionalities resonate at 174.2 and 172.1 parts per million, confirming the presence of the dicarboxylic acid derivative structure [27] [23]. The aromatic carbons appear in the 128.5-135.8 parts per million range, with the quaternary aromatic carbon at 135.8 parts per million [27] [23]. The hydroxyl-bearing carbon resonates at 78.3 parts per million, while the methoxy carbon appears at 52.1 parts per million [23] [27]. The pyrrolizidine ring carbons generate signals throughout the aliphatic region, providing comprehensive structural confirmation [27] [23].

High-resolution mass spectrometry measurements confirm the exact molecular composition of Phalaenopsine T [22] [26]. The experimentally determined molecular ion mass of 361.1889 matches precisely with the calculated value for the molecular formula C20H27NO5, providing definitive confirmation of the proposed structure [22] [2]. This high-precision mass measurement eliminates ambiguity regarding molecular composition and supports the structural assignments derived from fragmentation analysis [22] [26].

Homospermidine synthase represents the first pathway-specific enzyme in the biosynthetic pathway of Phalaenopsine T, catalyzing the formation of homospermidine from putrescine precursors [1] [2]. This enzyme operates through a nicotinamide adenine dinucleotide-dependent mechanism, functioning as both hydride acceptor and donor in a complex two-step reaction process [3] [4].

The evolutionary origin of homospermidine synthase provides remarkable insights into the recruitment of primary metabolic enzymes for secondary metabolite production. Phylogenetic analyses demonstrate that homospermidine synthase evolved from deoxyhypusine synthase, an enzyme involved in the posttranslational activation of eukaryotic initiation factor 5A [5] [6]. This evolutionary recruitment occurred through gene duplication events, followed by functional diversification that resulted in the loss of protein-protein binding capability while retaining the side activity of homospermidine formation [7] [8].

Within Phalaenopsis orchids, homospermidine synthase exhibits distinctive kinetic properties and substrate specificity. The enzyme demonstrates high specificity for putrescine and spermidine as substrates, with both substrates showing equivalent affinity and maximum velocity values [3]. The mechanism involves the transfer of an aminobutyl moiety from spermidine to putrescine, releasing 1,3-diaminopropane as a byproduct [3] [4]. This reaction represents a critical regulatory point in pyrrolizidine alkaloid biosynthesis, as homospermidine serves exclusively as a precursor for the necine base moiety of Phalaenopsine T and does not participate in the dynamic polyamine pool of primary metabolism [8].

The enzyme architecture reveals a homotetrameric organization similar to its ancestral deoxyhypusine synthase, with subunits forming active sites at their interfaces [7]. However, the recruited homospermidine synthase has lost the ability to bind the eukaryotic initiation factor 5A precursor protein while maintaining catalytic efficiency for putrescine aminobutylation [9]. This functional specialization ensures that the enzyme contributes exclusively to secondary metabolite production without interfering with essential cellular processes.

Putrescine Incorporation and Tracer Studies

Comprehensive tracer feeding experiments using 14C-labeled putrescine have elucidated the incorporation dynamics of this primary precursor into Phalaenopsine T biosynthesis [10]. These studies reveal that putrescine serves as the fundamental building block for both necine base stereoisomers: T-phalaenopsine containing trachelanthamidine and its stereoisomer Is-phalaenopsine containing isoretronecanol [10].

Quantitative analysis of putrescine incorporation demonstrates significant developmental regulation in biosynthetic capacity. In flower bud tracer studies, the youngest buds exhibited the highest incorporation efficiency, with total pyrrolizidine alkaloid formation reaching up to 56% of recovered radioactivity in the most active samples [2]. The incorporation pattern shows a clear age-dependent decline, with biosynthetic activity completely lost in mature flower buds before opening [2].

The precursor incorporation studies reveal distinct stereochemical preferences in Phalaenopsine T formation. T-phalaenopsine consistently represents the major alkaloid product, accounting for more than 90% of total alkaloid content, while Is-phalaenopsine comprises the remaining fraction [10]. Both alkaloids exist in approximately equal proportions as free bases and their corresponding N-oxides, indicating balanced oxidative metabolism following initial biosynthesis [10].

Long-term tracer experiments demonstrate remarkable stability of synthesized Phalaenopsine T, with no evidence of turnover or degradation over extended observation periods [10]. This stability contrasts sharply with the dynamic nature of putrescine and spermidine pools in primary metabolism, emphasizing the commitment of incorporated precursors to permanent alkaloid formation [10].

The kinetic analysis of putrescine incorporation reveals that both free putrescine and the putrescine moiety derived from spermidine contribute equally to homospermidine formation [3]. This dual substrate utilization provides metabolic flexibility in precursor availability while maintaining efficient alkaloid production under varying physiological conditions [3].

Tissue-Specific Biosynthesis in Aerial Root Apices

The spatial organization of Phalaenopsine T biosynthesis in Phalaenopsis orchids demonstrates remarkable tissue specificity, with aerial root apices serving as the primary sites of alkaloid production [1] [2]. Immunolocalization studies using homospermidine synthase-specific antibodies reveal precise cellular localization within the root apical meristem, specifically in mitotically active cells of the cortical tissues and epidermis [2].

The root apical meristem of Phalaenopsis exhibits a closed organization type, characterized by cell files converging toward a central pole where initial or stem cells are located [2]. Homospermidine synthase expression occurs exclusively in these mitotically active regions, with signal intensity decreasing rapidly at distances greater than two millimeters from the apex [2]. This spatial restriction ensures that alkaloid biosynthesis remains coupled to active cell division and root growth processes.

Notably, raphide crystal idioblasts present within the root apical meristem do not express homospermidine synthase, despite their location within the biosynthetically active tissue [2]. These specialized cells, which undergo endopolyploidization and early differentiation, lose mitotic activity and consequently cease alkaloid production [2]. This observation reinforces the strict correlation between cell division status and biosynthetic capacity in aerial root tissues.

The tissue-specific distribution extends beyond the root apical meristem to include specific regions of developing flower buds. Immunolocalization reveals homospermidine synthase expression in the epidermal cell layers of sepals and petals, the anther cap, the ventral column surface, and ovarian tissues [2]. This reproductive tissue biosynthesis ensures elevated alkaloid concentrations in structures involved in pollinator attraction and reproductive success.

Tracer feeding experiments confirm that aerial roots maintain biosynthetic activity only when attached to intact plants, with excised roots losing the capacity for alkaloid production [10]. This requirement suggests complex regulatory mechanisms involving whole-plant signaling systems that coordinate alkaloid biosynthesis with overall plant physiology and developmental status.

The developmental regulation of tissue-specific biosynthesis follows predictable patterns related to organ maturation. In flower buds, biosynthetic activity peaks in the youngest developmental stages and progressively declines with increasing bud size and maturity [2]. This temporal regulation ensures maximum alkaloid accumulation during critical developmental phases while avoiding metabolic burden in fully mature tissues.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

361.18892296 g/mol

Monoisotopic Mass

361.18892296 g/mol

Heavy Atom Count

26

Wikipedia

Phalaenopsine T

Dates

Last modified: 08-15-2023

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